Ulifloxacin-d8

LC-MS/MS Bioanalysis Pharmacokinetics

Quantification of the active metabolite ulifloxacin by LC-MS/MS is confounded by ion suppression and enhancement-errors unlabeled analogs cannot correct. Ulifloxacin-d8 solves this: eight deuterium atoms on the piperazine ring yield near-identical chromatography to the analyte while providing a +8 Da mass shift for perfect internal standardization. - **Application**: SIL-IS for PK/TK studies, ANDA/DMF method validation, QC of prulifloxacin formulations. - **Key advantage**: Co-elutes with ulifloxacin, correcting all upstream variability and matrix effects. - **Traceability**: Use as a working standard against USP/EP ulifloxacin reference standards.

Molecular Formula C16H16FN3O3S
Molecular Weight 357.4 g/mol
Cat. No. B12431947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlifloxacin-d8
Molecular FormulaC16H16FN3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4
InChIInChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2
InChIKeySUXQDLLXIBLQHW-UDCOFZOWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ulifloxacin-d8: Stable Isotope-Labeled Internal Standard


Ulifloxacin-d8 is a stable isotope-labeled analog of ulifloxacin, the active fluoroquinolone metabolite of the prodrug prulifloxacin [1]. In this compound, eight hydrogen atoms on the piperazine ring are replaced with deuterium . This isotopic substitution results in a molecular weight difference of +8 Da (357.43 g/mol for Ulifloxacin-d8 vs. 349.38 g/mol for unlabeled ulifloxacin) , which is a foundational requirement for its use as an internal standard (IS) in quantitative mass spectrometry-based assays .

Isotope-labeled internal standard with +8 Da mass shift for clear MS channel separation
Deuterated on piperazine ring to ensure near-identical physicochemical behavior to ulifloxacin
Designed for LC-MS/MS quantitative assays requiring co-elution and matrix-effect correction

Why Ulifloxacin-d8 Cannot Be Substituted


Substituting Ulifloxacin-d8 with its unlabeled counterpart (ulifloxacin) or a structurally similar fluoroquinolone (e.g., ciprofloxacin, danofloxacin) is analytically unsound for LC-MS/MS applications. Unlabeled compounds are indistinguishable from the analyte by mass, precluding their use as internal standards. While structural analogs can be used in less specific methods like HPLC-UV, they do not co-elute with the analyte and therefore fail to correct for ion suppression or enhancement (matrix effects) in MS detection, a critical source of quantitative error [1]. Only a stable isotope-labeled version, like Ulifloxacin-d8, exhibits near-identical physicochemical properties and chromatographic behavior to the target analyte, ensuring accurate correction for sample preparation variability and instrument fluctuations [2].

Internal Standard Type
Analytical Risk
Impact
Ulifloxacin-d8
Co-elutes and corrects matrix effects
Reference for reliable quantification
Unlabeled ulifloxacin
Mass overlap with analyte; no distinct MS signal
Cannot serve as internal standard
Structural analog (e.g., ciprofloxacin)
Different retention time and ionization; fails to correct ion suppression
May compromise quantitative accuracy

Ulifloxacin-d8: Evidence for Analytical Selection


Mass Differentiation for MS Detection

The fundamental differentiator for Ulifloxacin-d8 is its increased mass, which prevents signal overlap with the analyte. The incorporation of eight deuterium atoms results in a molecular weight of 357.43 g/mol, compared to 349.38 g/mol for unlabeled ulifloxacin . This +8 Da shift is essential for a stable isotope-labeled internal standard (SIL-IS), creating a distinct MS channel for quantification without interference from the endogenous or dosed analyte.

Mass Shift for MS
Class-level
+8 Da
Ensures distinct MS channel without signal overlap
Calculated from C16H8D8FN3O3S vs C16H16FN3O3S
LC-MS/MS Bioanalysis Pharmacokinetics

Co-Elution Advantage Over Structural Analogs

A stable isotope-labeled IS like Ulifloxacin-d8 provides superior correction for matrix effects compared to a structural analog. While structural analog internal standards (e.g., ciprofloxacin or danofloxacin used in some HPLC methods [1][2]) may have different retention times and ionization properties, a deuterated analog is chemically identical and co-elutes with the target analyte. This ensures both compounds experience identical ion suppression or enhancement, a critical factor for accurate MS quantification [3].

Co-elution vs. Structural Analogs
Class-level
Ulifloxacin-d8 Co-elutes; corrects matrix effects
Structural analog Different RT; inadequate correction
Critical for accurate quantification in biological matrices
General LC-MS/MS principle; not quantified for this compound
LC-MS/MS Method Validation Matrix Effects

Regulatory-Compliant Characterization

Ulifloxacin-d8 is available as a fully characterized reference standard, compliant with regulatory guidelines for use in analytical method development and validation (AMV) . It serves as a reference standard for establishing traceability against pharmacopeial standards such as USP or EP . This contrasts with unvalidated, non-GMP materials, providing documented purity (e.g., ≥98%) and structural confirmation, which are essential for supporting regulatory filings (e.g., ANDA, DMF) .

Documented Characterization
Data to verify
Fully characterized reference standard with documented purity and structural confirmation
Supports method validation traceability requirements
Supplier-provided data; independent verification may be needed
GMP Reference Standard Method Validation

Ulifloxacin-d8 Primary Applications


LC-MS/MS Quantitative Bioanalysis

The primary application for Ulifloxacin-d8 is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays for the precise quantification of ulifloxacin in biological matrices (e.g., plasma, urine, tissues) . Its use is essential for generating accurate pharmacokinetic (PK) and toxicokinetic (TK) data in both preclinical and clinical studies involving prulifloxacin [1][2].

Pharmaceutical Quality Control and Method Validation

Ulifloxacin-d8 is used in the pharmaceutical industry for analytical method development and validation (AMV), as well as for Quality Control (QC) applications . It serves as a reference standard for ensuring method accuracy and traceability during the formulation, synthesis, and manufacturing of prulifloxacin drug products, particularly for ANDA and DMF submissions .

Pharmacopeial Traceability Reference

Due to its comprehensive characterization, Ulifloxacin-d8 can be employed as a working reference standard to establish traceability against official pharmacopeial standards (USP or EP) for ulifloxacin . This is a critical step in ensuring the reliability and regulatory acceptance of analytical data in pharmaceutical development.

Application
Selection Property
Validation Focus
Quantitative bioanalysis in research matrices
Co-elution with ulifloxacin for matrix-effect correction
Method accuracy and precision in target matrix
Bioanalytical method validation and QC support
Documented isotopic purity and characterization
Traceability and reproducibility review
Reference standard for method traceability
Compendial standard comparison
Characterization documentation review

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